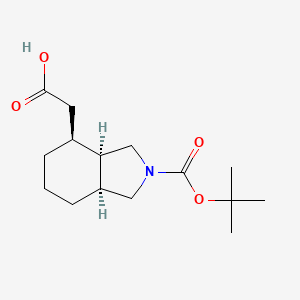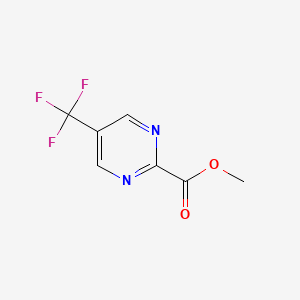![molecular formula C37H28N8 B6591035 Tetrakis[4-(1-imidazolyl)phenyl]methane CAS No. 1258859-29-8](/img/structure/B6591035.png)
Tetrakis[4-(1-imidazolyl)phenyl]methane
Overview
Description
Tetrakis[4-(1-imidazolyl)phenyl]methane:
Mechanism of Action
Mode of Action
It is known that the compound contains imidazole rings, which are often involved in hydrogen bonding and π-π stacking interactions with biological targets .
Pharmacokinetics
The compound is a solid at room temperature and has good solubility in organic solvents , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane’s action are currently unknown . Given the complexity of the molecule, it is likely that its effects are multifaceted and depend on the specific biological context.
Action Environment
The action, efficacy, and stability of Tetrakis(4-(1H-imidazol-1-yl)phenyl)methane may be influenced by various environmental factors . For instance, the compound’s solubility in different solvents could affect its distribution and availability in biological systems . Additionally, the compound should be handled with appropriate safety measures due to potential hazards .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrakis[4-(1-imidazolyl)phenyl]methane can be synthesized through organic chemical reactions involving imidazolyl and methane-based compounds. The specific synthetic route typically involves the reaction of 4-(1-imidazolyl)phenyl derivatives with a central methane core under controlled conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves standard organic synthesis techniques. These include the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Tetrakis[4-(1-imidazolyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The imidazolyl groups can participate in substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Tetrakis[4-(1-imidazolyl)phenyl]methane is used as a building block in the synthesis of metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have applications in gas storage, separation, and catalysis .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems and as a ligand in biochemical assays .
Industry: In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced mechanical strength and thermal stability .
Comparison with Similar Compounds
- Tetrakis[4-(1H-imidazol-1-yl)phenyl]methane
- 1,1’,1’‘,1’‘’-(Methanetetrayltetra-4,1-phenylene)tetrakis[1H-imidazole]
- Tetra(4-imidazole-phenyl)methane
Uniqueness: Tetrakis[4-(1-imidazolyl)phenyl]methane is unique due to its specific arrangement of imidazolyl groups around a central methane core. This structure imparts distinct chemical and physical properties, making it particularly useful in the synthesis of metal-organic frameworks and porous organic polymers .
Properties
IUPAC Name |
1-[4-[tris(4-imidazol-1-ylphenyl)methyl]phenyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28N8/c1-9-33(42-21-17-38-25-42)10-2-29(1)37(30-3-11-34(12-4-30)43-22-18-39-26-43,31-5-13-35(14-6-31)44-23-19-40-27-44)32-7-15-36(16-8-32)45-24-20-41-28-45/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDBEIJETNEJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C=CN=C3)(C4=CC=C(C=C4)N5C=CN=C5)C6=CC=C(C=C6)N7C=CN=C7)N8C=CN=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9-Dibromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B6590976.png)


![tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B6590993.png)



![(1S)-6,6'-Bis([1,1'-biphenyl]-4-yl)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B6591027.png)






